molecular formula C17H14ClN5O2 B14977540 2-(4-chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-(4-chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B14977540
M. Wt: 355.8 g/mol
InChI Key: UZOTVKWTFHOMSF-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-thiouracil with hydrazonoyl halides, followed by treatment with sodium ethoxide in ethanol . This method allows for the regioselective formation of the desired triazolo[1,5-a]pyrimidine ring system.

Chemical Reactions Analysis

2-(4-chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2-(4-chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

2-(4-chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be compared with other similar compounds, such as:

    2-(4-chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-d]pyrimidin-6(7H)-one: This compound has a similar core structure but differs in the position of the triazole ring.

    2-(4-chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-b][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: This compound has a different arrangement of the nitrogen atoms in the triazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the potential biological activities associated with this structure.

Properties

Molecular Formula

C17H14ClN5O2

Molecular Weight

355.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-11-(2-methoxyethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C17H14ClN5O2/c1-25-9-8-22-7-6-14-13(16(22)24)10-19-17-20-15(21-23(14)17)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3

InChI Key

UZOTVKWTFHOMSF-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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